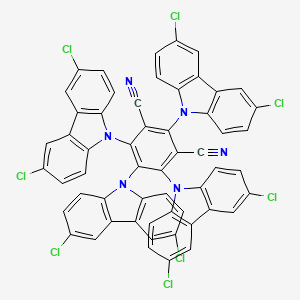
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile is an organic compound with the molecular formula C56H24Cl8N6 and a molecular weight of 1064.45 g/mol . This compound is known for its unique structure, which includes multiple carbazole units and nitrile groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile typically involves the reaction of 3,6-dichlorocarbazole with isophthalonitrile under specific conditions. One common method includes the use of sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred for several hours to ensure complete reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole units.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile has several scientific research applications:
Chemistry: It is used as a photocatalyst in various organic reactions due to its strong reducing potential.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes a photoinduced electron transfer process, generating radical anions that can participate in various chemical reactions . The molecular targets and pathways involved include electron transfer to substrates, leading to their activation and subsequent chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile can be compared with other similar compounds such as:
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar structure but lacks the chlorine atoms, resulting in different photophysical properties.
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile: Another similar compound with diphenylamino groups instead of carbazole units, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its multiple chlorine-substituted carbazole units, which enhance its reactivity and photophysical properties.
Eigenschaften
Molekularformel |
C56H24Cl8N6 |
|---|---|
Molekulargewicht |
1064.4 g/mol |
IUPAC-Name |
2,4,5,6-tetrakis(3,6-dichlorocarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C56H24Cl8N6/c57-27-1-9-45-35(17-27)36-18-28(58)2-10-46(36)67(45)53-43(25-65)54(68-47-11-3-29(59)19-37(47)38-20-30(60)4-12-48(38)68)56(70-51-15-7-33(63)23-41(51)42-24-34(64)8-16-52(42)70)55(44(53)26-66)69-49-13-5-31(61)21-39(49)40-22-32(62)6-14-50(40)69/h1-24H |
InChI-Schlüssel |
OTLSIHXQBVAEKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)Cl)C7=C5C=CC(=C7)Cl)N8C9=C(C=C(C=C9)Cl)C1=C8C=CC(=C1)Cl)N1C2=C(C=C(C=C2)Cl)C2=C1C=CC(=C2)Cl)C#N)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)





![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)



